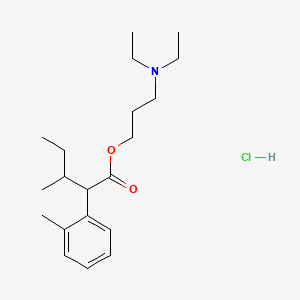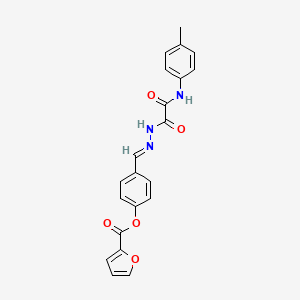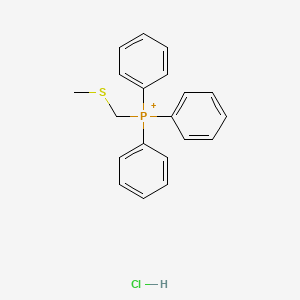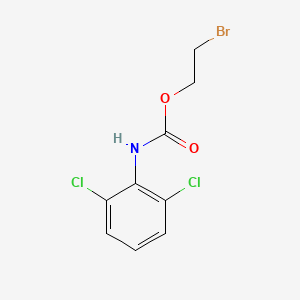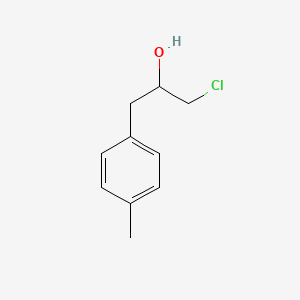
1-Chloro-3-(P-tolyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(P-tolyl)-2-propanol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom, a tolyl group (a benzene ring with a methyl group), and a hydroxyl group attached to a three-carbon chain
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(P-tolyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with epichlorohydrin, followed by hydrolysis. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of 3-(P-tolyl)-2-propanol using chlorine gas or other chlorinating agents. The process is usually carried out in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反应分析
Types of Reactions: 1-Chloro-3-(P-tolyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium azide (NaN3).
Major Products:
Oxidation: Formation of 1-chloro-3-(P-tolyl)-2-propanone.
Reduction: Formation of 3-(P-tolyl)-2-propanol.
Substitution: Formation of 1-amino-3-(P-tolyl)-2-propanol or 1-thio-3-(P-tolyl)-2-propanol.
科学研究应用
1-Chloro-3-(P-tolyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
作用机制
The mechanism of action of 1-Chloro-3-(P-tolyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
1-Chloro-3-(P-tolyl)-2-propanol can be compared with other similar compounds, such as:
1-Chloro-2-propanol: Lacks the tolyl group, resulting in different chemical properties and reactivity.
3-(P-tolyl)-2-propanol:
1-Bromo-3-(P-tolyl)-2-propanol: Similar structure but with a bromine atom instead of chlorine, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
29270-66-4 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
1-chloro-3-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7H2,1H3 |
InChI 键 |
BGUXQHQYTCAHPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





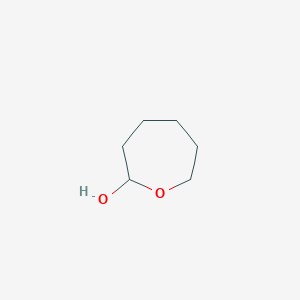
![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
